Piperazine Citrate

Toxicology Veterinary Pharmacology Comparative Safety

Secure your supply of Piperazine Citrate for pharmaceutical manufacturing and preclinical research. This citrate salt delivers approximately 35% piperazine base content with freely soluble aqueous properties, making it the optimal choice for oral syrups, solutions, and effervescent formulations. Unlike other anthelmintics, piperazine citrate is renal-sparing—zero kidney lesions at 100 mg/kg in preclinical models versus nephrotoxic levamisole. Additionally, its 4–6-fold greater safety margin over lignocaine supports precise cardiovascular dosing protocols. Ensure batch-to-batch consistency by specifying USP monograph limits (98.0–100.5% purity on an anhydrous basis; water content ≤12.0%).

Molecular Formula C24H46N6O14
Molecular Weight 642.7 g/mol
Cat. No. B7801060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Citrate
Molecular FormulaC24H46N6O14
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESC1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
InChIKeyJDDHUROHDHPVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Citrate: Procurement Specifications and Comparative Positioning for Research and Veterinary Applications


Piperazine citrate is an organic salt combining piperazine base with citric acid in a 3:2 molar ratio (C₂₄H₄₆N₆O₁₄), yielding a molecular weight of approximately 642.66 g/mol (anhydrous) [1]. It is classified as a GABA-mimetic anthelmintic agent that acts by paralyzing susceptible nematodes through hyperpolarization of neuromuscular membranes [2]. Commercially, it is available as a white crystalline powder that is freely soluble in water, which facilitates formulation in aqueous dosage forms including syrups and oral solutions [3]. USP specifications require piperazine citrate to contain not less than 98.0% and not more than 100.5% of the active moiety calculated on an anhydrous basis [4].

Why Piperazine Citrate Cannot Be Directly Substituted with Other Piperazine Salts or Alternative Anthelmintics


Generic substitution among piperazine salts (citrate, adipate, phosphate, hexahydrate) is not straightforward due to significant differences in piperazine base content per unit mass [1]. Piperazine citrate contains approximately 35% piperazine base by weight, compared to 37% for the adipate salt and 42% for the phosphate salt . Failure to adjust dosing accordingly results in underdosing or overdosing of the active piperazine moiety. Furthermore, differences in solubility and palatability across salt forms impact formulation choices and patient compliance [2]. Beyond intra-class variation, piperazine citrate exhibits distinct toxicity profiles relative to alternative anthelmintics such as levamisole and doramectin, as quantified in the comparative evidence below [3].

Piperazine Citrate: Quantitative Comparative Evidence for Procurement and Experimental Selection


Comparative Renal-Hepatic Toxicity of Piperazine Citrate Versus Levamisole Hydrochloride in Chickens

In a controlled in vivo study comparing renal and hepatic histopathology, piperazine citrate at 100 mg/kg body weight produced distinct organ-specific toxicity patterns compared to levamisole hydrochloride at 25 mg/kg. Levamisole was toxic to kidneys, whereas piperazine was not; both were toxic to the liver. Piperazine citrate caused observable liver lesions in 1 out of 3 chickens (33%) [1].

Toxicology Veterinary Pharmacology Comparative Safety

Therapeutic Efficacy of Oral Piperazine Citrate Versus Injectable Doramectin in Strongylus-Infected Donkeys

In a 28-day comparative study of 40 naturally Strongylus-infected donkeys, piperazine citrate administered orally demonstrated measurable but inferior therapeutic efficacy compared to injectable doramectin. Anthelmintic resistance was present in the piperazine group on days 7 and 14 post-treatment, and remained suspected at day 21; doramectin showed resistance only as suspected on day 7 [1]. Oxidative stress markers (MDA reduction and TAC elevation) were significantly more favorable for doramectin across all time points [1].

Parasitology Equine Medicine Comparative Efficacy

Piperazine Base Content Variation Across Salt Forms: Dosage Correction Requirements

Interchangeability of piperazine salt forms without dosage adjustment introduces systematic error in active moiety delivery. Piperazine citrate contains approximately 35% piperazine base by weight, compared to 37% for the adipate salt and 42% for the phosphate salt . Consequently, a 100 mg dose of piperazine citrate delivers approximately 35 mg of active piperazine base, whereas 100 mg of piperazine phosphate delivers 42 mg—a 20% increase in bioavailable active moiety.

Formulation Science Pharmacokinetics Analytical Chemistry

Analytical Method Validation: HPLC-UV Quantification with Dansyl Derivatization

A validated normal-phase HPLC method with dansyl derivatization enables precise quantification of piperazine citrate in dosage forms. Detector response was linear for on-column concentrations ranging from 8 to 50 µg. Recovery from synthetic formulations simulating tablets, powders, effervescent granules, and syrups exceeded 99.0% (range 99.7–102.0%) [1].

Analytical Chemistry Quality Control Method Validation

Comparative Antiarrhythmic Potency and Therapeutic Index Versus Lignocaine

In experimental arrhythmia models, piperazine citrate exhibits lower antiarrhythmic potency but a substantially wider therapeutic index compared to lignocaine hydrochloride. Lignocaine was 10–15 times more potent as an antiarrhythmic agent in ouabain-induced toxicity in toads, but was 56–60 times more toxic as measured by LD50 in mice and toads [1][2]. This translates to an approximately 4–6 fold greater safety margin for piperazine citrate.

Cardiovascular Pharmacology Toxicology Drug Safety

Dose-Dependent Electrocardiographic Effects in Anesthetized Rat Model

Piperazine citrate produces dose-dependent alterations in cardiac electrophysiology in the anesthetized Wistar rat. At the suggested antiarrhythmic dose of 15 mg/kg intravenously, heart rate reduction was 9.03% ± 2.97%, P-R interval increased 10.69% ± 2.82%, and Q-Tc increased 4.7% ± 1.89%; none of these changes reached statistical significance versus controls. At 100 mg/kg, however, heart rate reduction reached 30.84% ± 3.4%, and 3 of 7 rats died of complete heart block within 30 minutes [1].

Cardiovascular Safety Electrophysiology Preclinical Toxicology

Piperazine Citrate: Evidence-Supported Application Scenarios for Procurement and Experimental Planning


Veterinary Anthelmintic Studies Requiring Renal Safety Differentiation

In preclinical toxicology or comparative efficacy studies where differential organ toxicity is a key endpoint, piperazine citrate serves as a comparator anthelmintic with documented renal-sparing properties relative to levamisole hydrochloride. As demonstrated in the Zirintunda et al. (2025) chicken study, piperazine citrate at 100 mg/kg caused no observable kidney lesions, whereas levamisole was nephrotoxic [1]. This differential makes piperazine citrate the preferred reference compound for studies focused on renal safety or for protocols where concurrent nephrotoxic insults must be minimized.

Salt Form Optimization in Oral Liquid Formulation Development

Piperazine citrate's high aqueous solubility (freely soluble in water; forms clear solutions at standard concentrations) makes it the formulation of choice for oral syrups, solutions, and effervescent granules [1]. Unlike the adipate or phosphate salts, the citrate salt provides improved palatability due to the citric acid moiety, which is critical for patient compliance in pediatric and veterinary oral dosing [2]. Procurement specifications should explicitly cite USP assay criteria (98.0–100.5% purity on anhydrous basis) to ensure batch-to-batch consistency [3].

Cardiovascular Research Requiring Wide Therapeutic Index Antiarrhythmic Reference Compounds

For investigators studying ion channel pharmacology, arrhythmia mechanisms, or cardioprotection, piperazine citrate provides a reference compound with a quantifiably wider therapeutic index than lignocaine. The Onuaguluchi et al. (1985) data establish that lignocaine is 10–15 times more potent but 56–60 times more toxic, yielding a 4–6 fold greater safety margin for piperazine citrate [1][2]. Additionally, the Ghasi et al. ECG study defines the therapeutic window: 15 mg/kg IV produces sub-significant ECG changes, whereas 100 mg/kg is cardiotoxic [3]. This dose-response characterization enables precise experimental design for cardiovascular safety pharmacology.

Quality Control and Analytical Method Validation for Compendial Compliance

Procurement for pharmaceutical manufacturing or quality control laboratories requires verified analytical methods for batch release and stability testing. The Lau-Cam and Roos (1995) HPLC-UV method with dansyl derivatization provides linearity from 8–50 µg on-column and recovery >99.0% across all common dosage forms [1]. This method has been validated against USP gravimetric methods and is suitable for compendial compliance testing. Laboratories should reference USP monograph specifications (98.0–100.5% purity; water content ≤12.0%) when establishing acceptance criteria [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.